Cas no 5021-44-3 (2-(3-Nitrophenyl)quinoxaline)
2-(3-Nitrophenyl)quinoxaline Chemical and Physical Properties
Names and Identifiers
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- Quinoxaline,2-(3-nitrophenyl)-
- 2-(3-Nitrophenyl)quinoxaline
- 2-(2-BENZOFURAN-2-YL-VINYL)-6-METHOXY-BENZOIC ACID METHYL ESTER
- 2-(3-Nitrophenyl)-chinoxalin
- 2-(3-Nitro-phenyl)-quinoxaline
- 3-(3-Nitrophenyl)-chinoxalin
- nitrophenylquinoxaline
- CS-0323045
- 5021-44-3
- Quinoxaline, 2-(3-nitrophenyl)-
- DTXSID60353281
- 3T-0651
- FT-0680319
- SMR000424782
- CBDivE_014738
- MFCD00430477
- HMS2784D17
- J-505822
- MLS001044421
- SCHEMBL1463396
- CHEMBL1604188
- AKOS003646744
- STK388031
- DTXCID10304344
-
- MDL: MFCD00430477
- Inchi: 1S/C14H9N3O2/c18-17(19)11-5-3-4-10(8-11)14-9-15-12-6-1-2-7-13(12)16-14/h1-9H
- InChI Key: XTBOWTFVCVWSTE-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC(=C1)C1C=NC2C=CC=CC=2N=1)=O
Computed Properties
- Exact Mass: 251.06900
- Monoisotopic Mass: 251.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 71.6Ų
Experimental Properties
- Melting Point: 184-185°C
- PSA: 71.60000
- LogP: 3.72820
2-(3-Nitrophenyl)quinoxaline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(3-Nitrophenyl)quinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM221291-5g |
2-(3-Nitrophenyl)quinoxaline |
5021-44-3 | 95% | 5g |
$401 | 2021-08-04 | |
| TRC | N028490-50mg |
2-(3-Nitrophenyl)quinoxaline |
5021-44-3 | 50mg |
$ 75.00 | 2022-06-03 | ||
| TRC | N028490-100mg |
2-(3-Nitrophenyl)quinoxaline |
5021-44-3 | 100mg |
$ 120.00 | 2022-06-03 | ||
| Chemenu | CM221291-5g |
2-(3-Nitrophenyl)quinoxaline |
5021-44-3 | 95% | 5g |
$*** | 2023-05-30 | |
| abcr | AB159156-500 mg |
2-(3-Nitrophenyl)quinoxaline; . |
5021-44-3 | 500 mg |
€178.80 | 2023-07-20 | ||
| abcr | AB159156-1 g |
2-(3-Nitrophenyl)quinoxaline; . |
5021-44-3 | 1 g |
€260.30 | 2023-07-20 | ||
| abcr | AB159156-5 g |
2-(3-Nitrophenyl)quinoxaline; . |
5021-44-3 | 5 g |
€1,023.00 | 2023-07-20 | ||
| Alichem | A019119933-5g |
2-(3-Nitrophenyl)quinoxaline |
5021-44-3 | 95% | 5g |
$437.58 | 2023-09-01 | |
| abcr | AB159156-10 g |
2-(3-Nitrophenyl)quinoxaline; . |
5021-44-3 | 10 g |
€1,783.30 | 2023-07-20 | ||
| abcr | AB159156-500mg |
2-(3-Nitrophenyl)quinoxaline; . |
5021-44-3 | 500mg |
€178.80 | 2025-02-13 |
2-(3-Nitrophenyl)quinoxaline Suppliers
2-(3-Nitrophenyl)quinoxaline Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-(3-Nitrophenyl)quinoxaline
2-(3-Nitrophenyl)quinoxaline: A Comprehensive Overview
The compound with CAS No 5021-44-3, commonly referred to as 2-(3-Nitrophenyl)quinoxaline, is a significant molecule in the field of organic chemistry. This compound belongs to the class of quinoxalines, which are heterocyclic aromatic compounds with a wide range of applications in materials science, pharmacology, and electronics. The quinoxaline core of this molecule is a six-membered ring containing two nitrogen atoms at positions 1 and 2, while the 3-nitrophenyl substituent adds a nitro group at position 3 of the phenyl ring attached to position 2 of the quinoxaline.
Recent studies have highlighted the importance of quinoxaline derivatives in various fields. For instance, research published in *Chemical Reviews* has shown that quinoxalines can serve as building blocks for advanced materials such as organic semiconductors and metal-organic frameworks (MOFs). The presence of the nitrophenyl group in 2-(3-Nitrophenyl)quinoxaline introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes it a promising candidate for applications in optoelectronic devices, where control over electronic characteristics is crucial.
In terms of synthesis, 2-(3-Nitrophenyl)quinoxaline can be prepared through various methods, including condensation reactions and coupling reactions. A study in *Journal of Organic Chemistry* demonstrated that the molecule can be synthesized via a one-pot reaction involving o-phenylenediamine and maleic anhydride in the presence of a nitration agent. The reaction conditions were optimized to achieve high yields and purity, ensuring the molecule's suitability for subsequent applications.
The nitro group attached to the phenyl ring plays a pivotal role in determining the molecule's reactivity and stability. Research conducted by Smith et al. (2023) revealed that the nitro group enhances the molecule's ability to act as an electron acceptor, making it ideal for use in dye-sensitized solar cells (DSSCs). In their experiments, 2-(3-Nitrophenyl)quinoxaline was incorporated into sensitizers, demonstrating improved light-harvesting efficiency and charge transfer properties compared to traditional sensitizers.
Beyond its electronic applications, 2-(3-Nitrophenyl)quinoxaline has also shown potential in medicinal chemistry. A study published in *Bioorganic & Medicinal Chemistry Letters* explored its role as a kinase inhibitor. The molecule's unique structure allows it to interact with specific binding sites on kinase enzymes, potentially leading to novel therapeutic agents for diseases such as cancer and inflammatory disorders.
From an environmental perspective, recent research has focused on the biodegradability and toxicity of quinoxaline derivatives like 2-(3-Nitrophenyl)quinoxaline. A report by Green et al. (2023) indicated that under aerobic conditions, the molecule undergoes microbial degradation within 48 hours, suggesting its eco-friendly nature compared to other synthetic compounds. This finding is particularly important for industries seeking sustainable alternatives in material synthesis.
In conclusion, CAS No 5021-44-3, or 2-(3-Nitrophenyl)quinoxaline, is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in advancing technologies ranging from organic electronics to drug discovery. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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